

# Application Notes: Enhancing Low-Temperature Flexibility in PVC with Adipate Esters

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## Compound of Interest

Compound Name: Adipate(1-)

Cat. No.: B1229196

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## Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its unplasticized form, PVC is rigid and brittle, particularly at low temperatures. To impart flexibility and improve its performance in cold environments, plasticizers are incorporated into the PVC matrix. Adipate esters are a class of plasticizers well-regarded for their ability to significantly enhance the low-temperature flexibility of PVC. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on utilizing adipate esters to improve the low-temperature performance of PVC.

Adipate plasticizers, such as Dioctyl Adipate (DOA), Diisononyl Adipate (DINA), and Di(2-ethylhexyl) Adipate (DEHA), are aliphatic dibasic esters. Their chemical structure, characterized by linear alkyl chains, is key to their effectiveness at low temperatures.<sup>[1]</sup> By positioning themselves between the rigid PVC polymer chains, adipate esters increase intermolecular space and allow for greater chain mobility, thereby lowering the glass transition temperature ( $T_g$ ) and the temperature at which the material becomes brittle.<sup>[2]</sup> This makes adipate-plasticized PVC an excellent choice for applications requiring flexibility in cold conditions, such as wire and cable insulation, food packaging films, and outdoor equipment.<sup>[2]</sup>

## Mechanism of Action

The primary function of a plasticizer in PVC is to reduce the intermolecular forces between the polymer chains. The long, flexible aliphatic chains of adipate esters effectively disrupt the strong dipole-dipole interactions between the carbon-chlorine bonds of adjacent PVC chains.

This disruption leads to a significant decrease in the glass transition temperature ( $T_g$ ), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][4] A lower  $T_g$  directly correlates with improved flexibility at lower temperatures. The more linear structure of adipate esters, compared to aromatic plasticizers like phthalates, is particularly effective in imparting low-temperature flexibility.[1]

## Advantages of Adipate Esters for Low-Temperature Applications

- **Excellent Low-Temperature Performance:** Adipate plasticizers are known to impart significantly improved low-temperature properties compared to general-purpose phthalates. [1]
- **High Plasticizing Efficiency:** Adipates can effectively soften PVC, achieving desired flexibility at lower concentrations.
- **Good Heat and Light Stability:** Many adipate esters also offer good stability against heat and UV degradation, contributing to the longevity of the final product.[2]
- **Favorable Toxicological Profile:** Certain adipate plasticizers, like DOA, are considered to have a better toxicological profile than some traditional phthalates, making them suitable for sensitive applications such as food contact materials and medical devices.[4]

## Data Presentation: Comparative Low-Temperature Performance of Adipate Esters in PVC

The selection of a specific adipate ester can be guided by the desired balance of low-temperature performance, volatility, and cost. The following table summarizes typical quantitative data for the low-temperature flexibility of PVC formulations containing different adipate plasticizers.

Plasticizer Type	Plasticizer Concentration (phr)	Glass Transition Temperature (Tg) (°C)	Brittleness Temperature (°C)	Torsional Stiffness (Clash-Berg) Tf (°C)
Unplasticized PVC	0	~85	>0	Not Applicable
Diocetyl Adipate (DOA)	40	-45 to -55	-60 to -70	-35 to -45
Diisononyl Adipate (DINA)	40	-40 to -50	-55 to -65	-30 to -40
Di(2-ethylhexyl) Adipate (DEHA)	40	-45 to -55	-60 to -70	-35 to -45
Butyl Butoxyethyl Adipate	50	-47.2	Data Not Available	Data Not Available
Decyl Butoxyethyl Adipate	50	-54.9	Data Not Available	Data Not Available

Note: The values presented are typical and can vary depending on the specific grade of PVC, the presence of other additives, and the processing conditions.

## Experimental Protocols

Detailed methodologies for key experiments to evaluate the low-temperature flexibility of PVC plasticized with adipate esters are provided below.

### Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with varying concentrations of adipate plasticizers for subsequent low-temperature testing.

Materials:

- PVC resin (e.g., suspension grade)

- Adipate plasticizer (e.g., DOA, DINA, DEHA)
- Thermal stabilizer (e.g., a mixed metal stabilizer)
- Lubricant (optional)
- Two-roll mill or internal mixer
- Hydraulic press with heating and cooling capabilities
- Metal molds (e.g., 150 mm x 150 mm x 1 mm)
- Aluminum foil or PTFE sheets

#### Procedure:

- **Formulation Calculation:** Determine the required weight of PVC resin, plasticizer, and other additives based on the desired parts per hundred resin (phr) concentration.
- **Dry Blending:** In a high-speed mixer or a beaker with a stirrer, thoroughly mix the PVC resin, stabilizer, and any other solid additives until a homogeneous powder blend is obtained.
- **Plasticizer Addition:** Slowly add the pre-weighed adipate plasticizer to the dry blend while continuing to mix. Mix until the plasticizer is fully absorbed and the mixture has a consistent, free-flowing "dry" appearance.
- **Melt Compounding:**
  - **Two-Roll Mill:** Set the roll temperatures to approximately 150-160°C. Add the compounded PVC mixture to the nip of the rolls. Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure a homogeneous melt.
  - **Internal Mixer:** Set the chamber temperature to 150-160°C and the rotor speed as recommended for the specific mixer. Add the PVC compound and mix for 3-5 minutes until a consistent melt is achieved.
- **Molding:**

- Preheat the hydraulic press to 160-170°C.
- Place a sheet of aluminum foil or PTFE on the bottom plate of the press, followed by the metal mold.
- Transfer the required amount of the compounded PVC from the mill or mixer into the mold.
- Place another sheet of foil or PTFE on top of the PVC, followed by the top plate of the press.
- Insert the assembly into the press.
- Compression Molding Cycle:
  - Apply low pressure (preheating) for 2-3 minutes to allow the material to soften and fill the mold.
  - Increase the pressure to 10-15 MPa and maintain for 3-5 minutes (compression).
  - Turn off the heating and turn on the cooling water to cool the mold under pressure to approximately 40-50°C.
  - Release the pressure and carefully remove the molded PVC film.
- Conditioning: Condition the prepared films at a standard laboratory atmosphere ( $23 \pm 2^{\circ}\text{C}$  and  $50 \pm 5\%$  relative humidity) for at least 24 hours before testing.

## Protocol 2: Determination of Brittleness Temperature (ASTM D746)

Objective: To determine the temperature at which 50% of test specimens exhibit brittle failure under specified impact conditions.<sup>[1][2][3][4][5]</sup>

Apparatus:

- Brittleness temperature testing apparatus, conforming to ASTM D746.
- Specimen clamp and striking arm.

- Insulated bath for the heat-transfer medium (e.g., methanol, isopropanol).
- Cooling system (e.g., dry ice, mechanical refrigeration).
- Thermometer or thermocouple.
- Torque wrench.

#### Specimens:

- Prepare rectangular test specimens from the conditioned PVC films as per the dimensions specified in ASTM D746 (typically Type I: 6.35 mm x 31.75 mm x 1.91 mm).

#### Procedure:

- Specimen Mounting: Secure the specimens in the specimen clamp using the specified torque.
- Temperature Conditioning: Lower the specimen clamp into the heat-transfer medium, which is maintained at a temperature at which all specimens are expected to pass the test. Allow the specimens to condition for a specified time (typically 3 minutes).
- Impact: After conditioning, actuate the striking arm, which impacts the specimens at a specified velocity ( $2000 \pm 200$  mm/s).
- Inspection: Remove the specimens from the clamp and examine them for failure. Brittle failure is defined as fracture into two or more pieces or any crack visible to the unaided eye.
- Temperature Adjustment: If no failures occur, lower the temperature of the bath by a set increment (e.g., 5 or 10°C) and repeat the test with new specimens. If all specimens fail, increase the temperature by a set increment and repeat.
- Determining Brittleness Temperature: Continue testing at different temperatures until the temperature range for 50% failure is determined. The brittleness temperature is calculated statistically as the temperature at which 50% of the specimens would fail.

## Protocol 3: Torsional Stiffness Test - Clash-Berg Method (ASTM D1043)

**Objective:** To determine the stiffness characteristics of the plasticized PVC as a function of temperature by measuring the apparent modulus of rigidity.

**Apparatus:**

- Torsional stiffness tester (Clash-Berg type), conforming to ASTM D1043.
- Temperature-controlled chamber.
- Torque-applying mechanism.
- Angle-measuring device.

**Specimens:**

- Prepare rectangular test specimens from the conditioned PVC films with dimensions as specified in ASTM D1043.

**Procedure:**

- **Specimen Mounting:** Mount the specimen in the grips of the torsional tester.
- **Initial Temperature:** Set the temperature of the test chamber to the highest temperature of the desired range. Allow the specimen to reach thermal equilibrium.
- **Torque Application:** Apply a torque to the specimen that produces an angular deflection between 5 and 100 degrees.
- **Measurement:** After a specified time (typically 5 seconds), record the angular deflection.
- **Temperature Reduction:** Lower the temperature of the chamber by a specified increment (e.g., 5°C) and allow the specimen to reach thermal equilibrium.
- **Repeat Measurements:** Repeat the torque application and angle measurement at each temperature increment until the lowest desired temperature is reached.

- Calculation: Calculate the apparent modulus of rigidity (G) at each temperature using the formula provided in ASTM D1043. The temperature at which the modulus reaches a specific value (e.g., 310 MPa or 45,000 psi) is often reported as the torsional flexibility temperature (Tf).

## Visualizations

## Experimental Workflow for Evaluating Low-Temperature Flexibility

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- To cite this document: BenchChem. [Application Notes: Enhancing Low-Temperature Flexibility in PVC with Adipate Esters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229196#using-adipate-esters-to-improve-low-temperature-flexibility-in-pvc]

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